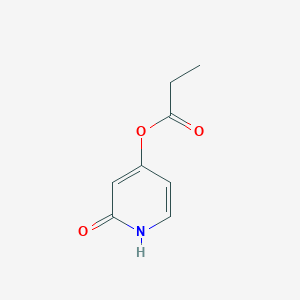![molecular formula C16H24Cl2N4O4 B8529517 tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate](/img/structure/B8529517.png)
tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with morpholine and dichloro groups, linked to a carbamic acid ester. Its chemical properties make it a valuable candidate for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5-hydroxypyrimidine with morpholine under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethylene oxide to introduce the ethyl group. Finally, the resulting compound is treated with methyl isocyanate and tert-butyl alcohol to form the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, carboxylic acids, and alcohols. These products can be further utilized in various chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2,4-Dichloro-5-morpholin-4-yl-pyrimidine
- 2-(2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-ethyl]-methyl-carbamic acid methyl ester
Uniqueness
The uniqueness of tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H24Cl2N4O4 |
|---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H24Cl2N4O4/c1-16(2,3)26-15(23)21(4)5-10-25-11-12(17)19-14(18)20-13(11)22-6-8-24-9-7-22/h5-10H2,1-4H3 |
InChI-Schlüssel |
GLLMEXRGCHNNJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=C(N=C(N=C1Cl)Cl)N2CCOCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Iodo-2-[4-(methylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B8529463.png)




![1-Pyridin-2-yl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B8529499.png)



